molecular formula C21H24N6O3 B6531448 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019100-93-6

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531448
CAS No.: 1019100-93-6
M. Wt: 408.5 g/mol
InChI Key: GEMAHUAPAQWPPO-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 2,3-dimethoxybenzoyl-piperazine moiety and at position 6 with a 3-methylpyrazole group. The 3-methylpyrazole may improve metabolic stability by blocking oxidation sites.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-15-9-10-27(24-15)19-8-7-18(22-23-19)25-11-13-26(14-12-25)21(28)16-5-4-6-17(29-2)20(16)30-3/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMAHUAPAQWPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Pyridazine Moieties

Compound A : 3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()
  • Key Differences :
    • The piperazine substituent is a 3-chlorophenylsulfonyl group instead of 2,3-dimethoxybenzoyl.
    • Impact :
  • Electron Effects : Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the piperazine ring compared to the electron-donating methoxy groups in the target compound. This may alter binding to targets reliant on π-π or charge-transfer interactions.
  • Bioactivity : Sulfonamide groups are associated with protease inhibition and antibacterial activity, whereas methoxybenzoyl groups may favor kinase or receptor modulation .
Compound B : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
  • Key Differences: Piperazine is substituted with a 4-chlorophenoxypropyl chain. Impact:
  • Biological Activity : The dual chloro substituents correlate with reported antibacterial and antiviral activities, possibly due to enhanced halogen bonding with biomolecules. In contrast, the target compound’s methoxy groups may engage in hydrogen bonding as acceptors .
Compound C : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()
  • Key Differences :
    • Lacks the piperazine ring; instead, a phenylamine group is attached to pyridazine.
    • Impact :
  • Crystal Packing : highlights intramolecular H-bonding (S(6) motif) and π-π stacking (3.68 Å), which stabilize the crystal lattice. The target compound’s piperazine may disrupt such packing, improving solubility .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~466.5 (estimated) 418.9 ~420 (estimated) ~273 (estimated)
Key Substituents 2,3-Dimethoxybenzoyl, 3-MePyrazole 3-ClPhSO2, 3-MePyrazole 4-ClPhO-propyl, Cl Phenylamine, Pyrazole
Solubility Moderate (piperazine basicity) Low (sulfonyl group) Low (chlorinated chain) Very low (rigid structure)
Bioactivity Potential kinase/receptor modulation Antibacterial Antibacterial/Antiviral Unknown

Structural Analysis :

  • X-ray crystallography (SHELX/CCP4) is critical for confirming planarity and intermolecular interactions. Compound C’s planar structure (r.m.s. deviation: 0.044 Å) contrasts with the target compound’s likely non-planar piperazine ring, affecting packing and stability .

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